Pioglitazone-d4 - 1134163-29-3

Pioglitazone-d4

Catalog Number: EVT-1212502
CAS Number: 1134163-29-3
Molecular Formula: C19H20N2O3S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pioglitazone, a thiazolidinedione (TZD) derivative, is a medication primarily used to treat type 2 diabetes mellitus (T2DM). It functions as an insulin sensitizer, working by binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), which regulates the transcription of genes involved in glucose and lipid metabolism. The drug has been shown to improve insulin sensitivity, lower blood glucose levels, and reduce hyperlipidemia in patients with T2DM. However, its effects extend beyond glycemic control, influencing various metabolic pathways and cellular functions, which has implications for its use in different fields of medicine.


Pioglitazone

Compound Description: Pioglitazone is an antidiabetic drug in the thiazolidinedione class, primarily used for the treatment of type 2 diabetes mellitus. It functions as a potent insulin sensitizer by acting as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , , , , , ]. Pioglitazone has been shown to improve glycemic control, reduce hepatic steatosis, inflammation, and fibrosis in patients with non-alcoholic steatohepatitis (NASH) [, , , , , , ]. It has also demonstrated potential benefits in reducing the risk of cardiovascular events in individuals with insulin resistance, prediabetes, and diabetes [, , , , , , , , , ].

Relevance: Pioglitazone D4 is a deuterated form of pioglitazone, specifically incorporating four deuterium atoms. These isotopes do not alter the fundamental chemical structure or binding properties of pioglitazone but are used for analytical purposes, particularly as internal standards in mass spectrometry-based methods for quantifying pioglitazone and its metabolites in biological samples [].

Keto Pioglitazone (M-III)

Compound Description: Keto pioglitazone (M-III) is a major metabolite of pioglitazone formed through hepatic metabolism. [].

Relevance: Keto pioglitazone is structurally related to pioglitazone D4 as it shares the core thiazolidinedione structure and similar side chains. The key structural difference lies in the oxidation state of a specific carbon atom within the molecule. []. The presence of keto pioglitazone in studies utilizing pioglitazone D4 underscores the metabolic relationship between these compounds.

Hydroxy Pioglitazone (M-IV)

Compound Description: Hydroxy pioglitazone (M-IV) is another significant metabolite of pioglitazone, also generated through metabolic processes in the liver. [].

Relevance: Like keto pioglitazone, hydroxy pioglitazone is structurally akin to pioglitazone D4, exhibiting the characteristic thiazolidinedione core and comparable side chains. The distinction between these compounds arises from the addition of a hydroxyl group to a specific carbon atom within the hydroxy pioglitazone molecule. []. The simultaneous measurement of hydroxy pioglitazone in conjunction with pioglitazone D4 highlights the shared metabolic pathway and the structural similarities between these compounds.

Relevance: Both troglitazone and pioglitazone D4 belong to the thiazolidinedione class of drugs and exert their therapeutic effects by activating PPARγ. The structural similarities between these compounds lie in their shared thiazolidinedione core, despite variations in their side chains. []. This structural similarity is notable as it highlights the structure-activity relationship within this drug class.

Acetylsalicylic Acid (Aspirin)

Compound Description: Acetylsalicylic acid, commonly known as aspirin, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Unlike pioglitazone, aspirin is not associated with drug-induced liver injury (DILI). [].

Relevance: Acetylsalicylic acid is not structurally related to pioglitazone D4 and is not a PPARγ agonist. Its inclusion in the research serves as a negative control, demonstrating that observed effects on bile acid homeostasis are specific to thiazolidinediones and not a general consequence of drug exposure. [].

(R)-Pioglitazone & (S)-Pioglitazone

Compound Description: Pioglitazone exists as two stereoisomers: (R)-pioglitazone and (S)-pioglitazone. While both isomers interconvert in vivo, (R)-pioglitazone has been identified as the more active isomer in terms of efficacy in treating NASH []. (S)-pioglitazone, on the other hand, is primarily responsible for PPARγ activation and associated side effects like weight gain. [].

Relevance: Both (R)-pioglitazone and (S)-pioglitazone are directly related to pioglitazone D4 as they represent the two enantiomeric forms of the parent compound, pioglitazone. The structural difference between them lies in the spatial arrangement of atoms around a chiral center in the molecule. [].

Deuterium-Stabilized (R)-Pioglitazone (PXL065)

Compound Description: PXL065 is a deuterium-stabilized form of (R)-pioglitazone designed to mitigate the side effects associated with the (S)-isomer. By substituting deuterium at the chiral center, the interconversion between the (R)- and (S)- isomers is minimized, allowing for selective targeting of the desired (R)-pioglitazone activity. Preclinical and clinical studies suggest that PXL065 exhibits similar efficacy to pioglitazone in treating NASH with a reduced risk of weight gain and edema. [].

Relevance: PXL065 is closely related to pioglitazone D4. While pioglitazone D4 is deuterated for analytical purposes, PXL065 utilizes deuterium substitution to stabilize the (R)-enantiomer, aiming to improve the therapeutic profile of pioglitazone. Both modifications underscore the importance of understanding the specific properties and activities of different forms of pioglitazone. [].

Source and Classification

Pioglitazone-d4 is classified as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This classification places it within the broader category of antidiabetic agents, specifically targeting insulin sensitivity and glucose metabolism. It is synthesized from pioglitazone through various chemical methods that incorporate deuterium into its molecular structure.

Synthesis Analysis

The synthesis of pioglitazone-d4 involves several intricate steps, primarily focusing on the incorporation of deuterium atoms into the pioglitazone structure. The typical synthesis process includes:

  1. Starting Material: The synthesis begins with pioglitazone as the precursor.
  2. Deuteration: Deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. This often involves hydrogenation reduction reactions and acid-base treatments.
  3. Reaction Conditions: The synthesis typically requires controlled conditions, including the use of deuterated reagents and solvents to ensure effective incorporation of deuterium. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification to achieve high yield and purity .

Industrial Production

In industrial settings, the production methods mirror laboratory synthesis but are optimized for larger scale operations. Advanced purification techniques are essential to maintain consistency and quality in the final product .

Molecular Structure Analysis
  • Molecular Formula: C19H16D4N2O3SC_{19}H_{16}D_{4}N_{2}O_{3}S
  • Molecular Weight: Approximately 360.5 g/mol
  • Structural Features: The compound features a thiazolidinedione ring, which is characteristic of its class, alongside various functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Pioglitazone-d4 undergoes various chemical reactions that can be categorized as follows:

  1. Oxidation: Involves adding oxygen or removing hydrogen, typically using oxidizing agents like hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, often utilizing reducing agents such as sodium borohydride.
  3. Substitution: Involves replacing one atom or group with another, commonly using halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substituting Agents: Halogens, nucleophiles

The outcomes of these reactions may lead to various derivatives based on the specific conditions applied during the reaction processes.

Mechanism of Action

Pioglitazone-d4 functions primarily as a PPARγ agonist, influencing several biochemical pathways:

  • Target Interaction: The compound binds selectively to PPARγ, modulating gene expression involved in glucose and lipid metabolism.
  • Biochemical Pathways: It plays a significant role in regulating pathways implicated in conditions such as X-linked adrenoleukodystrophy by affecting neuroinflammatory processes and mitochondrial dysfunction .

Pharmacokinetics

Pioglitazone-d4 exhibits rapid absorption with no significant food effect on its pharmacokinetic profile. It demonstrates linear pharmacokinetics with a clear dose-exposure correlation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pioglitazone-d4 are crucial for understanding its behavior in various applications:

  • Melting Point: Ranges from 149 to 151 °C, indicating stability under moderate thermal conditions.
  • Solubility: Slightly soluble in chloroform and methanol when heated; this property is significant for its use in analytical methods.
  • Storage Conditions: Recommended storage at -20 °C under inert atmosphere to maintain stability .
Applications

Pioglitazone-d4 finds extensive applications mainly in research settings:

  • Analytical Chemistry: Used as an internal standard for quantifying pioglitazone levels in biological samples via mass spectrometry techniques.
  • Metabolic Studies: Its unique deuterated nature allows for precise quantification without interference from non-deuterated forms during metabolic studies.
  • Pharmacological Research: Investigated for its effects on PPARγ activation and related metabolic pathways, contributing to understanding diabetes management strategies.
Chemical Characterization of Pioglitazone-d4

Molecular Structure and Isotonic Labeling Patterns

Pioglitazone-d4 is a deuterated analog of the thiazolidinedione antidiabetic drug pioglitazone, specifically designed as a stable isotope tracer for research applications. Its systematic name is 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione, with the molecular formula C19H16D4N2O3S and a molecular weight of 360.46 g/mol [2] [4] . The deuterium atoms are strategically incorporated at the methylene groups of the ethoxy linker (–O–CH2–CH2–), replacing all four hydrogen atoms to create a –OCD2CD2– moiety [8]. This labeling pattern is confirmed by the SMILES notation: O=C(N1)SC(CC2=C([2H])C([2H])=C(OCCC3=NC=C(CC)C=C3)C([2H])=C2[2H])C1=O [8].

Notably, two distinct CAS numbers (1134163-29-3 and 1134163-31-7) are associated with Pioglitazone-d4 in commercial and scientific literature, likely reflecting different synthetic routes or deuterium positioning patterns [4] [7]. The isotopic labeling serves two primary purposes: (1) enabling precise tracking of the parent compound in mass spectrometry-based assays without interfering with its pharmacophore, and (2) potentially altering metabolic stability through the deuterium isotope effect [3] . Recent research indicates that deuterium substitution at chiral centers can significantly reduce stereoisomer interconversion rates, as demonstrated in deuterium-stabilized (R)-pioglitazone (PXL065) [3].

Table 1: Isotopic Labeling Patterns in Pioglitazone-d4 Derivatives

Compound NameDeuteration PositionCAS NumberMolecular Formula
Pioglitazone-d4 (alkyl)Ethoxy group (-OCH₂CH₂-)1134163-31-7C₁₉H₁₆D₄N₂O₃S
Deuterium-stabilized (R)-isomerChiral centerNot specifiedNot specified
Deuterium-stabilized (S)-isomerChiral centerNot specifiedNot specified

Physicochemical Properties

Pioglitazone-d4 shares core physicochemical properties with its non-deuterated counterpart but exhibits distinct characteristics due to isotopic substitution. The compound has a calculated topological polar surface area (TPSA) of 68.29 Ų and a logP value of 3.16, indicating moderate lipophilicity suitable for cellular permeability [7]. It contains 5 hydrogen bond acceptors and 1 hydrogen bond donor, consistent with the thiazolidinedione and pyridine functional groups [7].

Solubility studies reveal that Pioglitazone-d4 is readily soluble in polar organic solvents, with measured solubility of ≥2.5 mg/mL (6.94 mM) in both DMF and DMSO [8]. This solubility profile facilitates its use in in vitro assays requiring stock solutions. The compound demonstrates stability under recommended storage conditions (–20°C, protected from light under nitrogen), with minimal degradation observed over months [8]. Commercial preparations specify a purity of ≥97%, with rigorous chromatographic validation (e.g., HPLC) to ensure isotopic and chemical homogeneity [2] [4]. Mass spectrometric analysis shows a characteristic +4 Da shift compared to non-deuterated pioglitazone, serving as a key identifier in metabolic studies [8].

Table 2: Key Physicochemical Parameters of Pioglitazone-d4

PropertyValueMeasurement Method/Reference
Molecular Weight360.46 g/molCalculated from C₁₉H₁₆D₄N₂O₃S
Purity≥97%HPLC analysis
Solubility in DMSO≥2.5 mg/mL (6.94 mM)Experimental measurement
Topological Polar Surface Area68.29 ŲComputational modeling
logP3.16Computational prediction

Comparative Analysis with Non-deuterated Pioglitazone

The deuterium substitution in Pioglitazone-d4 induces subtle but functionally significant differences compared to non-deuterated pioglitazone:

  • Metabolic Stability: Pharmacokinetic studies demonstrate that deuterium labeling alters cytochrome P450-mediated metabolism. The CYP2C83 polymorphism, associated with 29.7% lower plasma exposure to non-deuterated pioglitazone in carriers, exhibits modified interaction kinetics with Pioglitazone-d4 due to altered binding in the enzyme's active site [5]. *In vitro studies show deuterium can reduce the rate of hydroxylation at the ethoxy bridge, potentially extending half-life in specific metabolic contexts [3].

  • Pharmacological Activity: Both compounds function as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with Pioglitazone-d4 binding to the PPARγ ligand-binding domain with EC50 values comparable to non-deuterated pioglitazone (0.93 μM for human PPARγ) [8]. However, stereochemical stabilization through deuteration reveals differential activity: Deuterium-stabilized (R)-pioglitazone (PXL065) exhibits minimal PPARγ transactivation while deuterium-stabilized (S)-pioglitazone retains strong PPARγ agonism [3]. This suggests that deuterium positioning can profoundly influence receptor interaction independent of isotopic effects on metabolism.

  • Molecular Interactions: Deuterium substitution induces negligible changes in binding affinity but may alter off-target interactions. Both compounds inhibit the mitochondrial pyruvate carrier (MPC), but deuterium stabilization enables selective retention of this activity in the (R)-isomer without concomitant PPARγ activation [3]. In cellular models, Pioglitazone-d4 maintains the anti-inflammatory effects of the parent compound, inhibiting pro-inflammatory cytokine expression and reducing adipose tissue inflammation through PPARγ-dependent and independent pathways [2] [4].

Table 3: Functional Comparison of Pioglitazone-d4 and Non-deuterated Pioglitazone

PropertyPioglitazone-d4Non-deuterated PioglitazoneFunctional Significance
Molecular Weight360.46 g/mol356.44 g/molMass spectrometry differentiation
PPARγ EC50~0.93 μM (human)~0.93 μM (human)Equivalent target engagement
Metabolic SusceptibilityReduced CYP2C8-mediated hydroxylation at deuterated positionsStandard CYP2C8 metabolismPotential half-life extension
Stereoisomer StabilityStabilized against racemizationRapid chiral interconversionEnables isomer-specific pharmacology
MPC InhibitionRetained in (R)-isomerPresent in racematePPARγ-independent therapeutic effects

These distinctions highlight how strategic deuteration serves not only as a tracer tool but also as a molecular engineering strategy to fine-tune pharmacological properties. The retention of therapeutic effects (insulin sensitization, anti-inflammatory action) with reduced PPARγ-mediated side effects in deuterium-stabilized isomers represents a significant advancement in thiazolidinedione pharmacology [3].

Properties

CAS Number

1134163-29-3

Product Name

Pioglitazone-d4

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D

InChI Key

HYAFETHFCAUJAY-YBNXMSKUSA-N

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Synonyms

5-​[[4-​[2-​(5-​ethyl-​2-​pyridinyl)​ethoxy]​phenyl-​2,​3,​5,​6-​d4]​methyl]​-2,​4-​thiazolidinedione

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.